3-Chloro-2H-1,4-benzoxazine
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Overview
Description
3-Chloro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of both nitrogen and oxygen in the heterocyclic ring imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form oxaziridines or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoxazines.
Oxidation: Formation of oxaziridines.
Reduction: Formation of amines.
Scientific Research Applications
3-Chloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, analgesic, and antibacterial agents.
Materials Science: Used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: Investigated for its potential as a DNA topoisomerase inhibitor, which could lead to new anticancer agents.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2H-1,4-benzoxazine in biological systems involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA supercoiling during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cancer cells . The compound’s structure allows it to bind to the enzyme’s active site, preventing the re-ligation of DNA strands .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
6-Chloro-3-phenyl-4-thioxo-2H-benzo[1,3]oxazine-2(3H)-one: Contains a sulfur atom, which imparts different pharmacological properties.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits potent topoisomerase inhibition, similar to 3-Chloro-2H-1,4-benzoxazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization .
Properties
CAS No. |
918968-03-3 |
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Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H6ClNO/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2 |
InChI Key |
DOWNDEDHCHJRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)Cl |
Origin of Product |
United States |
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